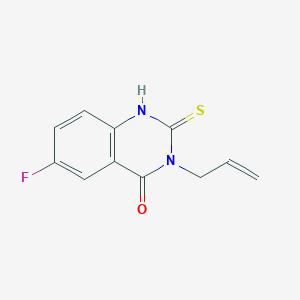

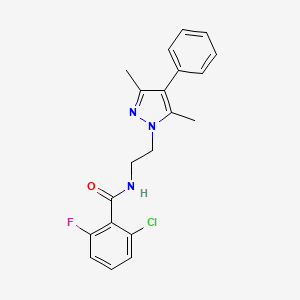

6-氟-3-丙-2-烯基-2-硫代-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular formula of 6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one is C11H11FN2OS. Its molecular weight is 238.28. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis

The synthesis of quinazolin-4(1H)-ones has been reported via amination and annulation of amidines and benzamides . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .科学研究应用

Antibacterial Activity

The compound has been explored for its potential in combating bacterial infections. A study involving the synthesis of novel derivatives of this compound revealed antibacterial effects against Staphylococcus aureus . This application is significant in the field of medicine, particularly in developing new antimicrobial drugs to overcome resistance issues.

Alzheimer’s Disease Treatment

Derivatives of 6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE) . AChE inhibitors are used in the treatment of Alzheimer’s disease, making this compound a valuable intermediate in synthesizing drugs like paliperidone, an antipsychotic medication.

Advanced Oxidation Processes

The compound has been implicated in sulfate radical-based advanced oxidation processes (SR-AOPs) . These processes are used for the degradation of trace organic contaminants in wastewater, highlighting the compound’s role in environmental management and pollution control.

Cancer Therapy

Strontium-based nanoparticles, which may include derivatives of this compound, have been utilized in cancer therapy . These nanoparticles can be used for drug delivery systems, targeting cancer cells and minimizing the side effects of chemotherapy.

Bioimaging

The compound’s derivatives are also being researched for their application in bioimaging . This involves using the compound in medical imaging techniques to visualize biological processes at the cellular and molecular levels.

Orthopedic Biomaterials

A sol–gel-assisted micro-arc oxidation process has been used to create coatings for orthopedic implants, which may involve the incorporation of strontium ions from compounds like SR-01000556744 . These coatings aim to improve the integration of implants with bone tissue, enhancing their longevity and effectiveness.

属性

IUPAC Name |

6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZDUGUYSYIQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(N,N-dipropylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2751740.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2751743.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2751745.png)

![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2751746.png)

![2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile](/img/structure/B2751750.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2751752.png)

![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid](/img/structure/B2751755.png)

![4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid](/img/structure/B2751763.png)